Cas no 850544-21-7 (methyl 4-amino-5-nitro-pyridine-2-carboxylate)

Methyl 4-amino-5-nitro-pyridine-2-carboxylate is a nitro-substituted pyridine derivative with a carboxylate ester and an amino functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the pyridine ring enhances its reactivity, making it useful for further functionalization. Its ester group allows for straightforward derivatization, while the nitro group can be selectively reduced for additional synthetic applications. The compound exhibits stability under standard handling conditions, ensuring reliable performance in multi-step synthesis. Its well-defined structure facilitates precise control in reactions requiring regioselective modifications.
methyl 4-amino-5-nitro-pyridine-2-carboxylate structure
850544-21-7 structure
商品名:methyl 4-amino-5-nitro-pyridine-2-carboxylate
CAS番号:850544-21-7
MF:C7H7N3O4
メガワット:197.148181200027
MDL:MFCD11113383
CID:68960
PubChem ID:46835478

methyl 4-amino-5-nitro-pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-5-nitropicolinate
    • 4-Amino-5-nitro-2-pyridinecarboxylic acid methyl ester
    • METHYL 4-AMINO-5-NITRO-2-PYRIDINECARBOXYLATE
    • methyl 4-amino-5-nitropyridine-2-carboxylate
    • methyl 4-amino-5-nitro-pyridine-2-carboxylate
    • Methyl 4-amino-5-nitro-2-pyridinecarboxylate (ACI)
    • 4-Amino-5-nitropicolinic acid methyl ester
    • 4-Amino-5-nitropyridine-2-carboxylic acid methyl ester
    • Methyl-4-amino-5-nitropicolinate
    • UNPOGSAFUSHRDJ-UHFFFAOYSA-N
    • DB-076229
    • 850544-21-7
    • SCHEMBL1336270
    • 2-Pyridinecarboxylicacid, 4-amino-5-nitro-, methyl ester
    • PB34592
    • 2-Pyridinecarboxylic acid, 4-amino-5-nitro-, methyl ester
    • AKOS006306701
    • DTXSID50676416
    • CS-0053756
    • MFCD11113383
    • SY045336
    • AS-33448
    • methyl4-amino-5-nitropicolinate
    • Methyl-4-amino-5-nitro-picolinate
    • MDL: MFCD11113383
    • インチ: 1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9)
    • InChIKey: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(N)C([N+](=O)[O-])=CN=1)OC

計算された属性

  • せいみつぶんしりょう: 197.04400
  • どういたいしつりょう: 197.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 屈折率: 1.613
  • PSA: 111.03000
  • LogP: 1.46300

methyl 4-amino-5-nitro-pyridine-2-carboxylate セキュリティ情報

methyl 4-amino-5-nitro-pyridine-2-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 4-amino-5-nitro-pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00483-1G
methyl 4-amino-5-nitro-pyridine-2-carboxylate
850544-21-7 97%
1g
¥ 1,669.00 2023-04-13
eNovation Chemicals LLC
D494342-5G
methyl 4-amino-5-nitro-pyridine-2-carboxylate
850544-21-7 97%
5g
$1250 2024-05-23
eNovation Chemicals LLC
D494342-500MG
methyl 4-amino-5-nitro-pyridine-2-carboxylate
850544-21-7 97%
500mg
$215 2024-05-23
Alichem
A029207773-25g
Methyl 4-amino-5-nitropicolinate
850544-21-7 95%
25g
$3266.34 2023-08-31
eNovation Chemicals LLC
D494342-1G
methyl 4-amino-5-nitro-pyridine-2-carboxylate
850544-21-7 97%
1g
$310 2024-05-23
Chemenu
CM108722-500mg
methyl 4-amino-5-nitropyridine-2-carboxylate
850544-21-7 95%+
500mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00483-5G
methyl 4-amino-5-nitro-pyridine-2-carboxylate
850544-21-7 97%
5g
¥ 4,534.00 2023-04-13
1PlusChem
1P0036WN-500mg
2-Pyridinecarboxylicacid, 4-amino-5-nitro-, methyl ester
850544-21-7 95%
500mg
$187.00 2025-02-19
A2B Chem LLC
AB48119-250mg
Methyl 4-amino-5-nitro-2-pyridinecarboxylate
850544-21-7 95%
250mg
$141.00 2024-04-19
A2B Chem LLC
AB48119-1g
Methyl 4-amino-5-nitro-2-pyridinecarboxylate
850544-21-7 95%
1g
$277.00 2024-04-19

methyl 4-amino-5-nitro-pyridine-2-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  4 h, reflux
リファレンス
Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase
Chand, Pooran; et al, Bioorganic & Medicinal Chemistry, 2005, 13(7), 2665-2678

methyl 4-amino-5-nitro-pyridine-2-carboxylate Raw materials

methyl 4-amino-5-nitro-pyridine-2-carboxylate Preparation Products

methyl 4-amino-5-nitro-pyridine-2-carboxylate 関連文献

methyl 4-amino-5-nitro-pyridine-2-carboxylateに関する追加情報

Methyl 4-Amino-5-Nitro-Pyridine-2-Carboxylate (CAS No. 850544-21-7): A Comprehensive Overview

Methyl 4-amino-5-nitro-pyridine-2-carboxylate (CAS No. 850544-21-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to methyl 4-amino-5-nitro-pyridine-2-carboxylate.

Chemical Structure and Properties

Methyl 4-amino-5-nitro-pyridine-2-carboxylate is a pyridine derivative with the molecular formula C9H9N3O4. The compound features a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 5-position, and a methyl ester group at the 2-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations.

The compound is a white crystalline solid with a melting point of approximately 160°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in both laboratory research and pharmaceutical formulations.

Synthesis Methods

The synthesis of methyl 4-amino-5-nitro-pyridine-2-carboxylate can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-amino-5-nitropyridine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an activated intermediate, leading to the formation of the desired methyl ester product.

An alternative approach involves the nitration of 4-amino-pyridine-2-carboxylate followed by methylation. This method requires careful control of reaction conditions to avoid unwanted side reactions and ensure high yields. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.

Biological Activities and Therapeutic Potential

Methyl 4-amino-5-nitro-pyridine-2-carboxylate has been extensively studied for its biological activities and potential therapeutic applications. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in various biological processes. For example, it has been shown to inhibit certain kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Recent research has also highlighted the compound's potential as an anti-inflammatory agent. Studies have demonstrated that methyl 4-amino-5-nitro-pyridine-2-carboxylate can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, methyl 4-amino-5-nitro-pyridine-2-carboxylate has shown potential as an antimicrobial agent. Research has indicated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests that it could be useful in combating multidrug-resistant infections.

Clinical Applications and Research Advancements

The therapeutic potential of methyl 4-amino-5-nitro-pyridine-2-carboxylate has led to several clinical studies aimed at evaluating its safety and efficacy in treating various conditions. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties.

In one notable study, researchers investigated the use of methyl 4-amino-5-nitro-pyridine-2-carboxylate in treating inflammatory bowel disease (IBD). The results indicated that the compound effectively reduced inflammation in animal models and showed potential for further clinical development. Another study focused on its antimicrobial properties and found that it could be used as a topical treatment for skin infections caused by resistant bacteria.

Ongoing research is also exploring the use of methyl 4-amino-5-nitro-pyridine-2-carboxylate in combination therapies. For example, combining it with existing anti-inflammatory drugs or antibiotics may enhance their efficacy while reducing side effects. These combination approaches are particularly relevant given the increasing prevalence of drug-resistant pathogens.

Conclusion

Methyl 4-amino-5-nitro-pyridine-2-carboxylate (CAS No. 850544-21-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, including anti-inflammatory and antimicrobial properties. Ongoing research continues to uncover new applications for this compound, making it an exciting area of study for scientists and clinicians alike.

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